molecular formula C20H24N4O2S B2796405 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 2034325-71-6

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No. B2796405
CAS RN: 2034325-71-6
M. Wt: 384.5
InChI Key: OQENAMRORSAIEU-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) described the synthesis of novel pyridine and naphthyridine derivatives, highlighting the versatility of pyrazole compounds in generating structurally diverse molecules with potential for further biological evaluation Abdelrazek et al., 2010.

  • Gelation Properties : Kirschbaum and Wadke (1976) explored the gelation of a pyrazole derivative by urea solutions, indicating the potential of such compounds in forming gels with applications possibly ranging from drug delivery to material science Kirschbaum & Wadke, 1976.

  • Antitumor Agents : Nassar et al. (2015) outlined an efficient method to obtain pyrazole-4-carboxylate derivatives and their subsequent reaction with urea and other agents to produce compounds with significant anti-tumor activity, suggesting the therapeutic potential of these derivatives Nassar et al., 2015.

  • Biological Activity of Pyrazole Derivatives : Al-Smaisim (2012) synthesized a series of pyrazole derivatives and evaluated their antibacterial activity, demonstrating the bioactive potential of such compounds Al-Smaisim, 2012.

  • Inhibition of MAP Kinase p38α : Getlik et al. (2012) reported the design and synthesis of N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAP kinase, highlighting the role of such compounds in developing treatments for diseases involving this kinase Getlik et al., 2012.

properties

IUPAC Name

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-4-26-18-8-6-5-7-17(18)22-20(25)21-10-11-24-15(3)19(14(2)23-24)16-9-12-27-13-16/h5-9,12-13H,4,10-11H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQENAMRORSAIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea

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